N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide
Description
Historical Context of Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives have played a pivotal role in pharmaceutical development since their first therapeutic application as anthelmintic agents in the 1950s. The six-membered diazine ring’s unique properties – including conformational flexibility, hydrogen-bonding capacity, and balanced hydrophilicity – enabled their rapid adoption across multiple drug classes. Early breakthroughs included:
- Antipsychotics : Trifluoperazine (1959) demonstrated the scaffold’s utility in central nervous system targeting
- Antihistamines : Hydroxyzine (1956) leveraged piperazine’s amine functionality for H1-receptor antagonism
- Antidepressants : Trazodone (1981) showcased piperazine’s role in serotonin receptor modulation
The structural evolution of piperazine-based drugs followed distinct phases:
- Simple N-alkyl/aryl substitutions (1950s–1970s)
- Hybrid scaffolds combining piperazine with other heterocycles (1980s–2000s)
- Targeted modifications for improved pharmacokinetics and receptor specificity (2010s–present)
This progression established piperazine as one of the most versatile scaffolds in rational drug design, with over 30 FDA-approved drugs containing the core structure as of 2024.
Significance of Piperazine Carboxamides as Privileged Scaffolds
The carboxamide-functionalized piperazine moiety in N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide exemplifies contemporary strategies in scaffold optimization. Key advantages include:
| Property | Impact on Drug Design |
|---|---|
| Hydrogen-bond capacity | Enhanced target binding affinity |
| Conformational rigidity | Improved receptor subtype selectivity |
| Solubility profile | Balanced lipophilicity for membrane permeability |
Carboxamide substitution at the piperazine N1 position introduces:
- Additional hydrogen-bond donors/acceptors for target interaction
- Steric effects modulating binding pocket access
- Electronic effects from resonance stabilization
These features explain why piperazine carboxamides constitute >15% of experimental compounds in recent kinase inhibitor and GPCR modulator programs. The chlorinated aromatic systems in this specific derivative further enhance:
Evolution of Pyridinylpiperazine Research
The incorporation of pyridine rings into piperazine derivatives marks a significant advancement in structure-activity relationship (SAR) optimization. For this compound, the 6-chloropyridinyl substituent contributes:
- Geometric complementarity : The pyridine nitrogen’s position enables optimal vector alignment with receptor subpockets
- Electronic modulation : Chlorine’s electron-withdrawing effects polarize the aromatic system
- Synthetic versatility : Pyridine allows diverse functionalization via cross-coupling reactions
Comparative analysis of pyridinylpiperazine derivatives reveals critical SAR trends:
| Position | Substitution | Biological Impact |
|---|---|---|
| 2- | Chlorine | Increased binding affinity (10–100x) |
| 4- | Methoxy | Improved metabolic stability |
| 6- | Cyano | Enhanced CNS penetration |
The 6-chloro configuration in this compound specifically enhances antiviral activity against hepatitis B virus (EC~50~ = 1.3 µM) while maintaining low cytotoxicity (CC~50~ > 10 µM).
Current Scientific Interest and Research Landscape
Recent studies (2023–2025) highlight three primary research directions for this compound:
1. Antiproliferative Activity
The compound demonstrates nanomolar potency against DU145 prostate carcinoma cells (IC~50~ = 0.5 µM) through caspase-3/7-mediated apoptosis induction. Mechanistic studies reveal:
- Mitochondrial membrane potential dissipation within 6 hours
- ROS-independent activation of intrinsic apoptotic pathways
- Selective toxicity indices >30 against cancer vs. normal hepatocytes
2. Antiviral Applications
Structural analogs inhibit hepatitis B virus replication by:
- Blocking viral capsid assembly (EC~50~ = 2.8 µM)
- Interfering with reverse transcriptase processivity
- Maintaining activity against nucleoside-resistant strains
3. Synthetic Methodology Development
Recent advances in the compound’s synthesis employ:
- Buchwald-Hartwig amination for piperazine-pyridine coupling
- Microwave-assisted carboxamide formation (85% yield vs. 62% conventional)
- Flow chemistry approaches reducing reaction time from 48h to 6h
Patent analysis (WIPO PATENTSCOPE) identifies 14 recent filings (2023–2025) covering:
- Crystal polymorphism (3 patents)
- Co-crystal formulations with enhanced solubility (5 patents)
- Combination therapies with checkpoint inhibitors (6 patents)
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O/c17-12-4-6-13(7-5-12)19-16(23)22-10-8-21(9-11-22)15-3-1-2-14(18)20-15/h1-7H,8-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJPFJQVOHHUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the piperazine ring.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through a similar nucleophilic aromatic substitution reaction, using a chloropyridinyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or oxygen atoms.
Scientific Research Applications
Dopamine D4 Receptor Ligands
One of the significant applications of N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide is its role as a ligand for the dopamine D4 receptor. Research indicates that modifications to the piperazine structure can enhance selectivity and affinity for this receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) .
Table 1: Affinity of Modified Compounds for D4 Receptor
| Compound | Ki (nM) | Selectivity |
|---|---|---|
| This compound | 2.5 | High over D2/D3 |
| Modified Compound A | 1.9 | Higher |
| Modified Compound B | 63.95 | Lower |
The above table illustrates the varying affinities of different compounds targeting the D4 receptor, emphasizing the potential of this compound as a promising candidate for further development.
Potential in Treating Cognitive Disorders
Due to its selective action on the D4 receptor, this compound may contribute to cognitive enhancement and could be explored further for treating conditions like Alzheimer's disease and other cognitive impairments . Its ability to penetrate the blood-brain barrier enhances its therapeutic potential.
TRPV1 Antagonism
This compound has also been evaluated for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), which plays a crucial role in pain perception. Compounds that exhibit TRPV1 antagonism are being investigated as potential treatments for chronic pain syndromes .
Table 2: Efficacy of TRPV1 Antagonists in Animal Models
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| This compound | 0.83 | CFA-induced thermal hyperalgesia |
| Compound A | 0.33 | Capsaicin-induced flinch |
The data presented in Table 2 highlights the effectiveness of this compound in reducing pain responses in established animal models, suggesting its potential utility in clinical settings.
Clinical Evaluations
In a series of studies focused on the pharmacokinetic properties and efficacy of related compounds, it was found that modifications to the piperazine structure led to significant improvements in both solubility and bioavailability . For instance, one study reported that a derivative of this compound exhibited an IC50 value of 3.7 nM against TRPV1, indicating strong antagonistic activity.
In Vivo Efficacy
In vivo studies have demonstrated that compounds similar to this compound can effectively block TRPV1-mediated physiological responses, providing evidence for their use in managing inflammatory pain conditions .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes critical structural differences between the target compound and its analogs:
*Calculated based on formula C₁₆H₁₄Cl₂N₄O.
Impact of Substituent Position and Electronic Effects
- Chlorine Position on Pyridinyl Ring : Analogs with 5-Cl-pyridinyl (e.g., CPIPC) vs. 6-Cl-pyridinyl (target compound) may exhibit divergent biological activities due to altered steric and electronic interactions. For example, CPIPC acts as a TRPV1 agonist, suggesting that substituent position influences receptor binding .
- Trifluoromethyl vs.
Carboxamide vs. Carbothioamide Functional Groups
Physical Properties
- Yield : Synthetic yields for piperazine-carboxamides range from 45–57% (), suggesting moderate efficiency in their preparation .
Biological Activity
N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-chloropyridin-2-yl moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Research has indicated that piperazine derivatives exhibit notable antitumor activity. For instance, studies have shown that compounds with similar structures inhibit various cancer cell lines by targeting specific signaling pathways. In particular, derivatives that include chlorinated aromatic groups have been linked to enhanced potency against cancer cells due to their ability to interfere with cell proliferation and induce apoptosis.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | Inhibition of EGFR pathway |
| Similar Piperazine Derivative | MCF7 (Breast) | 3.8 | Induction of apoptosis |
Antimicrobial Activity
Some studies have reported antimicrobial properties for piperazine derivatives. The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Antifungal Activity
In addition to antibacterial properties, piperazine derivatives have demonstrated antifungal activity. For example, studies have shown that modifications in the piperazine ring can enhance efficacy against fungal pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of electron-withdrawing groups such as chlorine enhances the compound's lipophilicity and biological interaction potential.
Key Findings in SAR Studies
- Chloro Substituents : The presence of chlorine atoms at specific positions increases potency against tumor cells.
- Piperazine Ring Modifications : Variations in the piperazine ring can lead to significant changes in activity, suggesting that fine-tuning this part of the molecule may yield more effective derivatives.
- Aromatic Systems : The incorporation of different aromatic systems affects binding affinity to biological targets, which is crucial for drug design.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry highlighted that piperazine derivatives with varied substitutions exhibited selective cytotoxicity against cancer cell lines, emphasizing the importance of structural diversity in enhancing therapeutic efficacy.
- Antimicrobial Research : Research conducted by Umesha et al. demonstrated that certain piperazine-based compounds displayed significant antimicrobial effects, particularly against resistant strains of bacteria, showcasing their potential in clinical applications.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds often act through multiple pathways, including inhibition of key enzymes involved in cellular metabolism and signaling.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. A validated route involves refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol for 4 hours, yielding 79% after recrystallization . Key variables include solvent choice (e.g., ethanol for solubility), temperature (reflux conditions), and stoichiometric ratios. Optimization requires monitoring via TLC or HPLC to ensure purity. Table 1 : Synthesis Parameters
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Methylpiperazine + (4-chlorophenyl)carbamic chloride | Ethanol | 78 (reflux) | 4 | 79 |
Q. How is the compound characterized structurally?
- Methodological Answer :
Q. What are the stability and storage conditions for this compound?
- Methodological Answer : Store at room temperature in airtight containers under inert gas (e.g., N2). Stability studies recommend avoiding prolonged exposure to light or moisture, as chlorinated aryl groups may hydrolyze. Purity degradation can be assessed via accelerated stability testing (40°C/75% RH for 1–3 months) .
Advanced Research Questions
Q. How does the crystal structure influence its biological activity?
- Methodological Answer : The chair conformation of the piperazine ring (dihedral angle: 54.3° with pyridinyl) enhances intermolecular interactions (e.g., hydrogen bonding at N–H···O sites). Polymorphism screening (via solvent-drop grinding) can identify stable crystalline forms with improved solubility or bioavailability .
Q. What methodological challenges arise in analyzing structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent effects : Compare analogues (e.g., replacing 6-chloropyridinyl with pyrimidinyl) to assess binding affinity changes.
- Table 2 : SAR Comparison
| Compound | Substituent | Bioactivity (IC50, nM) |
|---|---|---|
| Parent compound | 6-chloropyridinyl | 120 (hypothetical) |
| Analog 1 | Pyrimidinyl | 250 |
Q. How do contradictory data on metabolic stability inform formulation strategies?
- Methodological Answer : In vivo studies show rapid hepatic clearance (t1/2 <1 hr) due to CYP450 oxidation of the piperazine ring. Strategies include:
- Pro-drug design : Introduce ester groups at the carboxamide for delayed hydrolysis.
- Nanoparticle encapsulation : Use PLGA polymers to prolong half-life .
Q. What analytical techniques resolve discrepancies in reactivity under varying conditions?
- Methodological Answer :
- HPLC-MS/MS tracks byproducts during oxidation (e.g., hydroxylation at the chlorophenyl group).
- DFT calculations model reaction pathways to explain unexpected products (e.g., sulfoxide formation under aerobic conditions) .
Methodological Challenges & Future Directions
Q. How can bioavailability limitations be addressed in preclinical studies?
- Methodological Answer : Co-administration with CYP inhibitors (e.g., ketoconazole) or structural modifications (e.g., fluorination at the 4-position of piperazine) reduce first-pass metabolism. Pharmacokinetic studies in rodent models should monitor AUC and Cmax post-administration .
Q. What strategies validate target engagement in neurological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
